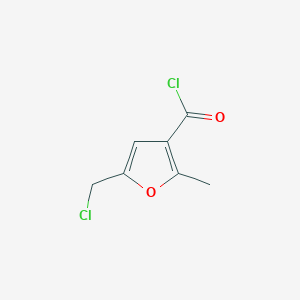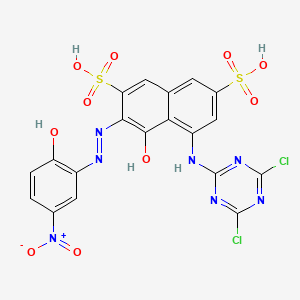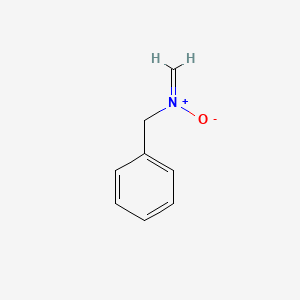
1-Triazene, 1,3-dibutyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Triazene, 1,3-dibutyl-3-methyl- is a chemical compound belonging to the triazene family Triazenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their diverse applications in various fields of science and industry
Méthodes De Préparation
The synthesis of 1-Triazene, 1,3-dibutyl-3-methyl- typically involves the reaction of appropriate amines with nitrosating agents. One common method includes the reaction of dibutylamine with nitrous acid, followed by the addition of methylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-Triazene, 1,3-dibutyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions are common, where the triazene group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Triazene, 1,3-dibutyl-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Triazene, 1,3-dibutyl-3-methyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can form reactive intermediates that interact with nucleic acids and proteins, potentially disrupting cellular functions. The molecular targets and pathways involved are still under investigation, but it is believed that the compound’s reactivity with biological molecules plays a key role in its effects.
Comparaison Avec Des Composés Similaires
1-Triazene, 1,3-dibutyl-3-methyl- can be compared with other triazene compounds such as:
- 1-Triazene, 1,3-diphenyl-
- 1-Triazene, 3,3-dimethyl-1-phenyl-
- 1-Triazene, 1,3-dibutyl- These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 1-Triazene, 1,3-dibutyl-3-methyl- lies in its specific substituents, which confer distinct reactivity and potential uses.
Propriétés
| 76387-44-5 | |
Formule moléculaire |
C9H21N3 |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
N-(butyldiazenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C9H21N3/c1-4-6-8-10-11-12(3)9-7-5-2/h4-9H2,1-3H3 |
Clé InChI |
MRBZRTBBWRICTA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=NN(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)



